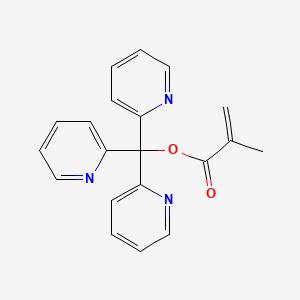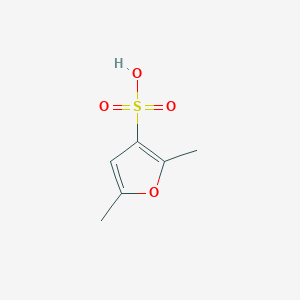
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 6-bromohexylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acridine core can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield dihydroacridine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments.
作用機序
The mechanism of action of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide involves its interaction with biological macromolecules:
Molecular Targets: DNA and proteins are primary targets.
Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with proteins, affecting their function.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
特性
CAS番号 |
92220-86-5 |
|---|---|
分子式 |
C23H31BrIN3 |
分子量 |
556.3 g/mol |
IUPAC名 |
10-(6-bromohexyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide |
InChI |
InChI=1S/C23H31BrN3.HI/c1-25(2)20-11-9-18-15-19-10-12-21(26(3)4)17-23(19)27(22(18)16-20)14-8-6-5-7-13-24;/h9-12,15-17H,5-8,13-14H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
VXIHFSFXYQUYTQ-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCBr)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


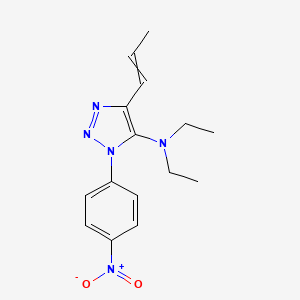
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
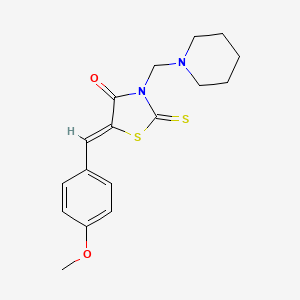
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
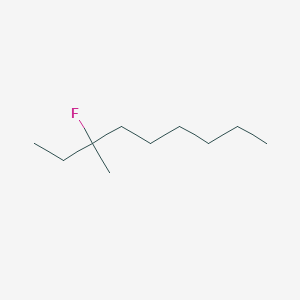
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)
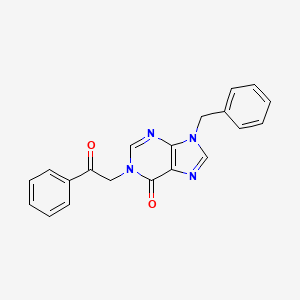
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)
